molecular formula C30H32ClFN2O B1663665 Siramesine hydrochloride CAS No. 224177-60-0

Siramesine hydrochloride

Cat. No.: B1663665
CAS No.: 224177-60-0
M. Wt: 491.0 g/mol
InChI Key: ILSRGIFRZZSGPN-UHFFFAOYSA-N
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Preparation Methods

The preparation of siramesine hydrochloride involves the formation of its hydrochloride salt. One method includes dispersing the compound in a solution of hydrochloric acid (HCl) at pH 1.2 . This process can be carried out in simulated gastric fluid or intestinal fluid to achieve the desired salt form. Industrial production methods typically involve similar processes but on a larger scale to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Siramesine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrochloric acid for salt formation and other solvents to facilitate the reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the formation of this compound anhydrate and monohydrate involves specific reaction conditions to achieve the desired solid phases .

Biological Activity

Siramesine hydrochloride, a selective sigma-2 receptor agonist, has garnered attention for its potential therapeutic applications, particularly in oncology. Originally developed as an antidepressant, its biological activity has been extensively studied, revealing mechanisms that induce cell death in various cancer cell lines through lysosomal destabilization and other pathways. This article synthesizes findings from diverse research sources to provide a comprehensive overview of the biological activity of this compound.

This compound exhibits a multifaceted mechanism of action:

  • Lysosomal Destabilization : Siramesine is characterized as a lysosomotropic detergent that induces lysosomal leakage, leading to cathepsin-mediated cell death. This process is critical in various cancer types, including glioblastoma and melanoma .
  • Caspase Activation : In certain cell lines, siramesine triggers caspase activation, which is associated with apoptosis. For instance, in HaCaT cells, exposure to concentrations above 20 μM resulted in the rapid loss of mitochondrial membrane potential (MMP) and cytochrome c release .
  • Reactive Oxygen Species (ROS) Generation : The compound has been shown to significantly increase ROS levels shortly after treatment, contributing to cellular stress and apoptosis .
  • Autophagy Induction : Siramesine also activates autophagy pathways, leading to the accumulation of autophagosomes. This effect is coupled with inhibition of the mammalian target of rapamycin complex 1 (mTORC1), which is crucial for autophagy regulation .

In Vitro Studies

Research has demonstrated that siramesine induces cell death across various cancer cell lines:

  • Cancer Cell Lines : Siramesine effectively killed standard glioma cell lines and patient-derived spheroids in vitro. The loss of acridine orange staining indicated compromised lysosomal integrity .
  • Mast Cells : In studies involving mast cells, siramesine reduced the density of IL-6 and IL-17 positive mast cells, showcasing its antiproliferative effects on epidermal keratinocytes .

In Vivo Studies

Siramesine's anticancer properties have also been evaluated in animal models:

  • Glioblastoma Models : In orthotopic mouse glioblastoma models, siramesine treatment demonstrated significant tumor cell death but varied efficacy depending on the model used .
  • Behavioral Studies : Siramesine was tested for its effects on cocaine-induced behaviors in mice, showing potential for modulating addiction-related behaviors through sigma receptor pathways .

Case Study 1: Glioblastoma Treatment

In a study examining the effects of siramesine on glioblastoma cells:

  • Methodology : Standard glioma cell lines were treated with varying concentrations of siramesine.
  • Findings : Significant cell death was observed with a marked decrease in secondary spheroid formation, indicating its potential as a therapeutic agent against aggressive brain tumors .

Case Study 2: Mast Cell Apoptosis

A clinical evaluation explored the use of siramesine in reducing mast cell populations in psoriatic lesions:

  • Methodology : Biopsies from psoriatic plaques were treated with siramesine.
  • Findings : A notable reduction in mast cell numbers was recorded after 72 hours, suggesting therapeutic implications for inflammatory skin conditions .

Summary of Findings

Biological Activity Mechanism Cell Type/Model Outcome
Lysosomal destabilizationInduces cathepsin releaseVarious cancer cell linesCell death via lysosomal leakage
Caspase activationTriggers apoptotic pathwaysHaCaT cellsLoss of MMP and cytochrome c release
ROS generationInduces oxidative stressCancer cellsContributes to apoptosis
Autophagy inductionActivates autophagic processesCancer cellsAccumulation of autophagosomes
Mast cell apoptosisReduces IL-6 and IL-17 positive mast cellsPsoriatic lesionsDecreased mast cell density

Properties

IUPAC Name

1'-[4-[1-(4-fluorophenyl)indol-3-yl]butyl]spiro[1H-2-benzofuran-3,4'-piperidine];hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31FN2O.ClH/c31-25-12-14-26(15-13-25)33-21-23(27-9-2-4-11-29(27)33)7-5-6-18-32-19-16-30(17-20-32)28-10-3-1-8-24(28)22-34-30;/h1-4,8-15,21H,5-7,16-20,22H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILSRGIFRZZSGPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C3=CC=CC=C3CO2)CCCCC4=CN(C5=CC=CC=C54)C6=CC=C(C=C6)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

224177-60-0
Record name Siramesine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0224177600
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SIRAMESINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39CG1EG1SS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

1′-[4-[1-(4-fluorophenyl)-1H-indole-3-yl]-1-butyl]-spiro[isobenzofuran-1(3H),4′-piperidine] (10.3 g) and 2-propanole (100 ml) were heated to reflux. The solution was allowed to cool to 45° C. Aqueous hydrochloric acid (2.2 ml, 36%) was added dropwise and a precipitate of the title compound was formed. The suspension was heated to reflux and allowed to cool to ambient temperature. The suspension was cooled in ice, filtered off and dried. Yield: 10.1 g (90%). The salt is a mono salt and according to our investigations an anhydrate. KF: 0.51%; HPLC 100.8%; DSC (onset/peakmax) 222.5° C./223.8° C. CHN (calculated/measured): C: 73.38/73.13; H: 6.57/6.56; N: 5.70/5.80.
[Compound]
Name
2-propanole
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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